molecular formula C11H8ClF3N4OS B11501808 6-[(5-chloropyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one

6-[(5-chloropyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one

Cat. No.: B11501808
M. Wt: 336.72 g/mol
InChI Key: VDEWNAWYDBKFRV-UHFFFAOYSA-N
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Description

6-[(5-chloropyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one is a complex organic compound characterized by its unique structure, which includes a chloropyridine moiety, a trifluoromethyl group, and an imidazothiazolone core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-chloropyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chloropyridine Intermediate: The synthesis begins with the preparation of 5-chloropyridin-2-amine, which can be achieved through the chlorination of 2-aminopyridine using reagents such as thionyl chloride.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using trifluoromethyl iodide or trifluoromethyl sulfonate as the source of the trifluoromethyl group.

    Cyclization to Form the Imidazothiazolone Core: The final step involves the cyclization of the intermediate compounds to form the imidazothiazolone core. This step typically requires the use of strong bases and high temperatures to facilitate the cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(5-chloropyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Formation of substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

6-[(5-chloropyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-[(5-chloropyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling pathways.

    Disrupting Cellular Functions: Interfering with the normal functioning of cells, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

    5-chloropyridin-2-amine: A precursor in the synthesis of the target compound, known for its use in various organic reactions.

    Trifluoromethyl-substituted imidazoles: Compounds with similar trifluoromethyl groups, used in medicinal chemistry for their biological activities.

    Imidazothiazolones: A class of compounds with similar core structures, investigated for their potential therapeutic applications.

Uniqueness

6-[(5-chloropyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the imidazothiazolone core provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C11H8ClF3N4OS

Molecular Weight

336.72 g/mol

IUPAC Name

6-[(5-chloropyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one

InChI

InChI=1S/C11H8ClF3N4OS/c12-6-1-2-7(16-5-6)17-10(11(13,14)15)8(20)19-3-4-21-9(19)18-10/h1-2,5H,3-4H2,(H,16,17)

InChI Key

VDEWNAWYDBKFRV-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(C(=O)N21)(C(F)(F)F)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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